molecular formula C10H12OS B14489524 O-Ethyl 3-methylbenzene-1-carbothioate CAS No. 64559-07-5

O-Ethyl 3-methylbenzene-1-carbothioate

Cat. No.: B14489524
CAS No.: 64559-07-5
M. Wt: 180.27 g/mol
InChI Key: LKTWGIIIVOSLTM-UHFFFAOYSA-N
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Description

O-Ethyl 3-methylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of an ethyl group attached to the oxygen atom, a methyl group attached to the benzene ring, and a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl 3-methylbenzene-1-carbothioate typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl 3-methylbenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

O-Ethyl 3-methylbenzene-1-carbothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl 3-methylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • O-Methyl 3-methylbenzene-1-carbothioate
  • O-Ethyl 4-methylbenzene-1-carbothioate
  • O-Ethyl 3-chlorobenzene-1-carbothioate

Uniqueness

O-Ethyl 3-methylbenzene-1-carbothioate is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds.

Properties

CAS No.

64559-07-5

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

O-ethyl 3-methylbenzenecarbothioate

InChI

InChI=1S/C10H12OS/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

LKTWGIIIVOSLTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C1=CC=CC(=C1)C

Origin of Product

United States

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